

Head-to-Head Comparison: LP-922761 and BIKE Inhibitors in Kinase Research

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of the dual AAK1/BIKE inhibitor **LP-922761** and other inhibitors targeting BMP-2-inducible kinase (BIKE). The information presented is supported by available experimental data to assist researchers in selecting appropriate tool compounds for their studies.

Introduction

Adaptor-associated kinase 1 (AAK1) and BMP-2-inducible kinase (BIKE), both members of the Numb-associated kinase (NAK) family, are serine/threonine kinases that play crucial roles in clathrin-mediated endocytosis through the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex.[1][2][3][4] Their involvement in various physiological and pathological processes, including neuropathic pain, viral entry, and cancer, has made them attractive targets for therapeutic intervention.[5][6] **LP-922761** has emerged as a potent dual inhibitor of both AAK1 and BIKE.[7][8] This guide will compare its activity with that of other known BIKE inhibitors.

Data Presentation: Quantitative Inhibitor Profiling

The following table summarizes the reported inhibitory activities of **LP-922761** and other compounds against AAK1 and BIKE.

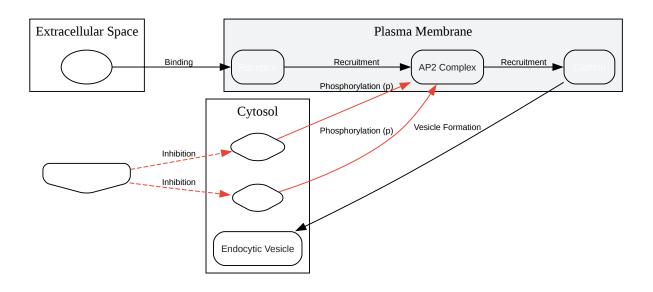


Compound	Target(s)	IC50 / Kd	Assay Type	Reference
LP-922761	AAK1	4.8 nM (IC50)	Enzyme Assay	[7][8]
7.6 nM (IC50)	Cell Assay	[8]		
BIKE	24 nM (IC50)	Enzyme Assay	[8]	
Compound 25A	BIKE	68 nM (Kd)	Binding Assay	[5]
AAK1	71 nM (Kd)	Binding Assay	[5]	
5Z-7-oxozeaenol	BIKE	Potent Binding	KINOMEscan	[5]
AAK1	Potent Binding	KINOMEscan	[5]	
GAK	Potent Binding	KINOMEscan	[5]	_
TAK1	8 nM (IC50)	Enzyme Assay	[5]	_
Lestaurtinib	AAK1	High Affinity	Thermal Shift	_
BIKE	High Affinity	Thermal Shift		_
Baricitinib	BIKE	High Affinity	Thermal Shift	
AZD7762	BIKE	High Affinity	Thermal Shift	_

Signaling Pathways

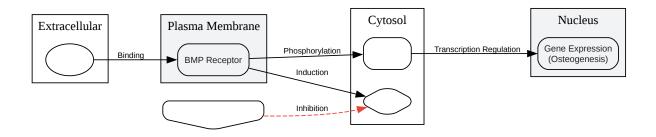
Both AAK1 and BIKE are key regulators of clathrin-mediated endocytosis (CME), a fundamental process for internalizing cell surface receptors and other macromolecules. They exert this control primarily through the phosphorylation of the AP2 adaptor complex. BIKE is also implicated in the bone morphogenetic protein (BMP) signaling pathway, which is crucial for bone formation and differentiation.[6][9]





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Figure 1. AAK1 and BIKE in Clathrin-Mediated Endocytosis.



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Figure 2. Role of BIKE in BMP Signaling.

Experimental Protocols



The determination of inhibitor potency (IC50 or Kd) is critical for compound characterization. A widely used method is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay.

Representative Protocol: LanthaScreen™ TR-FRET Kinase Binding Assay

This protocol outlines the general steps for determining the IC50 of an inhibitor for AAK1 or BIKE.

Materials:

- Recombinant AAK1 or BIKE kinase
- LanthaScreen[™] Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Test Inhibitor (e.g., **LP-922761**)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplates
- TR-FRET compatible plate reader

Procedure:

- Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in kinase buffer to achieve the desired final concentrations.
- Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Euanti-Tag antibody in kinase buffer.
- Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
- Assay Assembly:



- Add the diluted test inhibitor to the wells of the 384-well plate.
- Add the kinase/antibody mixture to all wells.
- Add the tracer solution to all wells to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
- Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
- Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against
 the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine
 the IC50 value.



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Figure 3. TR-FRET Kinase Assay Workflow.

Conclusion

LP-922761 is a potent, dual inhibitor of AAK1 and BIKE, with low nanomolar IC50 values. Its activity against both kinases makes it a valuable tool for investigating the roles of these kinases in clathrin-mediated endocytosis and other signaling pathways. The selectivity profile of **LP-922761**, showing a slight preference for AAK1 over BIKE, should be considered when designing experiments. For studies requiring more selective inhibition of BIKE, other compounds may need to be evaluated. The provided experimental protocol offers a standard method for quantitatively assessing the potency of inhibitors against these and other kinases. Researchers should always refer to the specific datasheets and literature for the most accurate and up-to-date information on any given compound.



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